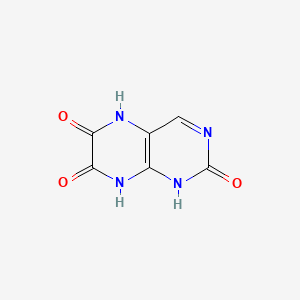

5,8-Dihydropteridine-2,6,7(1H)-trione

Description

Properties

CAS No. |

100516-90-3 |

|---|---|

Molecular Formula |

C6H4N4O3 |

Molecular Weight |

180.123 |

IUPAC Name |

5,8-dihydro-1H-pteridine-2,6,7-trione |

InChI |

InChI=1S/C6H4N4O3/c11-4-5(12)9-3-2(8-4)1-7-6(13)10-3/h1H,(H,8,11)(H2,7,9,10,12,13) |

InChI Key |

YTQVBDVNLXWPPV-UHFFFAOYSA-N |

SMILES |

C1=NC(=O)NC2=C1NC(=O)C(=O)N2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Analytical Methodologies in Dihydropteridinetrione Research

Spectroscopic Characterization Techniques for Pteridine (B1203161) and its Derivatives

Spectroscopic methods are indispensable tools in the study of pteridine compounds, offering non-destructive analysis of their molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of pteridine derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

In ¹H NMR spectra of related dihydropyridone compounds, signals corresponding to geminal protons often appear as distinct doublets of doublets, with coupling constants that help define their spatial relationship. For instance, in some dihydropyridones, these protons exhibit a large geminal coupling constant (²J) of approximately 16 Hz and smaller vicinal coupling constants (³J) of around 4 and 7 Hz, indicating their coupling to a neighboring proton within a six-membered ring. researchgate.net The chemical shifts (δ) of protons are reported in parts per million (ppm) and are influenced by the surrounding electron density.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbonyl carbons typically appearing at lower fields. For example, in related tetrahydropyrimidine (B8763341) structures, carbon signals have been observed across a wide range, from approximately 14 ppm to 165 ppm. rsc.org The specific chemical shifts of the carbons in the 5,8-dihydropteridine-2,6,7(1H)-trione ring system would provide a unique fingerprint for its identification.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Dihydropyridone Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H5a | ~2.3 | dd | ²J = ~16, ³J = ~7 |

| H5b | ~2.8 | dd | ²J = ~16, ³J = ~4 |

| H4 | ~4.7 | m | |

| H1 | ~5.0-5.4 | s |

Note: This table represents typical data for related dihydropyridone structures and serves as an illustrative example. Actual values for this compound may vary.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. nih.gov The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational bands include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹.

C=O stretching: The three carbonyl groups would give rise to strong absorption bands in the range of 1650-1750 cm⁻¹. The exact positions can indicate the presence of amide and ketone functionalities.

C=C and C=N stretching: These are expected in the 1500-1650 cm⁻¹ region.

C-N stretching: Generally found between 1200 and 1350 cm⁻¹.

Vibrational analysis, often supported by computational methods, can help assign specific absorption bands to the corresponding molecular motions. mdpi.com For instance, in similar heterocyclic compounds, characteristic bands for terminal methylene (B1212753) groups have been identified around 650, 990, and 1660 cm⁻¹. researchgate.net

Interactive Data Table: Typical IR Absorption Frequencies for Functional Groups in Pteridine Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C=O (Amide) | Stretching | 1650-1690 |

| C=O (Ketone) | Stretching | 1700-1725 |

| C=C / C=N | Stretching | 1500-1650 |

| C-N | Stretching | 1200-1350 |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula of this compound.

The fragmentation pattern observed in the mass spectrum offers additional structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. For pteridine derivatives, fragmentation often involves the cleavage of side chains and the rupture of the heterocyclic rings. For example, a related compound, 7,8-dihydroneopterin (B1664191), has a monoisotopic molecular weight of 255.0967539317 Da. umaryland.edu

Isotope-Edited Raman Difference Spectroscopy in Mechanistic Studies

Isotope-edited Raman difference spectroscopy is a sophisticated technique used to probe the specific interactions and mechanisms of molecules, particularly in biological systems. cuny.edu While direct studies on this compound might be limited, this method has been applied to related dihydropteridine systems to understand enzymatic reactions. cuny.edu By selectively labeling parts of the molecule with isotopes (e.g., ¹³C, ¹⁵N), it is possible to identify the vibrational modes associated with those specific atoms. This allows for the detailed investigation of processes such as hydride transfer in enzymes like dihydropteridine reductase. cuny.edu

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is compared with the calculated theoretical values based on the proposed molecular formula to verify its accuracy. For novel compounds like this compound, elemental analysis is a fundamental step in its characterization, often performed using automated elemental analyzers. rsc.org

Interactive Data Table: Theoretical Elemental Composition of this compound (C₆H₄N₄O₃)

| Element | Symbol | Atomic Mass | Number of Atoms | Molar Mass Contribution | Percentage |

| Carbon | C | 12.011 | 6 | 72.066 | 36.74% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.06% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 28.58% |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.48% |

| Total | 196.123 | 100.00% |

Crystallography and X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For a molecule like this compound, a crystal structure would provide unambiguous confirmation of its molecular geometry, including the planarity of the ring system and the conformation of any substituents. In studies of related compounds, X-ray diffraction has been used to reveal detailed solid-state interactions, such as hydrogen bonding. rsc.org

Advanced Chromatographic Separations for Pteridine Analysis

The accurate analysis of pteridines, including oxidized derivatives like this compound, from complex biological matrices is fundamental to understanding their roles in various biochemical pathways. Chromatographic techniques are essential for the separation, identification, and quantification of these compounds. bioanalysis-zone.com These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation based on characteristics such as polarity, charge, and size. bioanalysis-zone.com The primary techniques employed in modern pteridine research include High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), with Gas Chromatography (GC) being used less frequently due to the nature of the analytes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of pteridines in biological samples like blood and plasma. nih.gov This method typically uses a nonpolar stationary phase, such as octadecyl-silica (ODS, C18), and a polar mobile phase. By carefully controlling the mobile phase composition, researchers can achieve fine-tuned separation of a wide array of pteridine derivatives.

One established method involves using a 5-micron ODS (C18) column with a potassium phosphate (B84403) buffer (K₂HPO₄) at a pH between 7.0 and 7.8 as the mobile phase. nih.gov This system, coupled with highly sensitive fluorometric detection, can separate and quantify up to ten different pteridines, including neopterin (B1670844), biopterin (B10759762), and xanthopterin, in the femtomolar range. nih.gov For particularly complex samples, online comprehensive two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. nih.gov By combining different column selectivities, 2D-LC can resolve co-eluting compounds and, when hyphenated with mass spectrometry, can reduce matrix effects, thereby improving quantitative accuracy. nih.gov

Table 1: HPLC Methods for Pteridine Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Compounds Separated |

|---|---|---|---|---|---|

| RP-HPLC | 5-micron ODS (C18) | K₂HPO₄ buffer (pH 7.0-7.8) | Fluorometric | Separation from blood cells and plasma | Pterin-6-carboxylic acid, Xanthopterin, Neopterin, Monapterin, Isoxanthopterin, Lumazine, Biopterin, 6-hydroxymethylpterin, Pterin (B48896). nih.gov |

| HPLC | Not specified | Not specified | UV and Mass Spectrometry | Impurity analysis in sapropterin (B162354) tablets | Sapropterin, Biopterin, Pterin, (6S)-sapropterin epimer, 5,6,7,8-tetrahydropterin, and other degradation products. nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful alternative to HPLC, often providing superior separation efficiency and resolution for pteridine analysis. nih.govacs.org This technique separates ions based on their electrophoretic mobility in an electric field applied across a narrow fused-silica capillary.

A notable application of CE is in the analysis of pteridines in urine. nih.govacs.org One highly effective method utilizes a buffer system of 0.1 M Tris, 0.1 M borate, and 2 mM EDTA at a pH of 8.75. nih.govacs.org When combined with Laser-Induced Fluorescence (LIF) detection, this system achieves exceptional sensitivity, with detection limits below 1 x 10⁻¹⁰ M, which is approximately 1,000 times more sensitive than traditional UV detectors. acs.orgacs.org This sensitivity allows for the detection of minute quantities of pteridines in body fluids. acs.org

Another CE method has been optimized for the analysis of pterin derivatives that act as pigments in insects. nih.gov This method employs a background electrolyte (BGE) containing 2 mmol L⁻¹ disodium (B8443419) salt of EDTA, 100 mmol L⁻¹ Tris, and 100 mmol L⁻¹ boric acid at a pH of 9.0, with an applied voltage of 20 kV. nih.gov Under these conditions, ten different pterin derivatives were baseline-separated within 22 minutes. nih.gov

Table 2: Capillary Electrophoresis Methods for Pteridine Analysis

| Method | Buffer / Background Electrolyte (BGE) | Capillary / Voltage | Detection | Application |

|---|---|---|---|---|

| HPCE | 0.1 M Tris-0.1 M borate-2 mM EDTA buffer (pH 8.75) | 60-cm fused-silica capillary (50-µm i.d.) / 20 kV | Laser-Induced Fluorescence (LIF) | Pteridine analysis in urine. nih.govacs.orgacs.org |

| CE | BGE: 2 mmol L⁻¹ EDTA disodium salt, 100 mmol L⁻¹ Tris, 100 mmol L⁻¹ boric acid (pH 9.0) | Not specified / 20 kV | UV (250 nm) | Analysis of pterin derivatives in insect integument. nih.gov |

The robustness of CE methods is demonstrated through rigorous validation. For the analysis of insect pigments, the method showed excellent linearity and precision, with low limits of detection (LOD) and quantitation (LOQ). nih.gov

Table 3: Validation Parameters for CE Analysis of Pterin Derivatives nih.gov

| Parameter | Value |

|---|---|

| Linearity (R²) | ≥0.9980 |

| Accuracy (Relative Error) | ≤7.90% |

| Precision (Repeatability RSD) | ≤6.65% |

| Limit of Detection (LOD) | 0.04–0.99 µg mL⁻¹ |

| Limit of Quantitation (LOQ) | 0.13–3.30 µg mL⁻¹ |

Gas Chromatography (GC)

Gas Chromatography is generally less suited for the direct analysis of pteridines. researchgate.net This is because pteridines are typically non-volatile and thermally labile heterocyclic compounds. Direct injection into a hot GC inlet would likely lead to decomposition rather than volatilization.

To overcome this limitation, a derivatization step is required prior to GC analysis. researchgate.net This chemical process modifies the analyte to increase its volatility and thermal stability. Common derivatization techniques include silylation, which converts polar -OH and -NH groups into less polar trimethylsilyl (B98337) ethers and amines, and acylation. researchgate.net While feasible, the need for this extra sample preparation step, which can introduce variability and potential for incomplete reactions, makes GC a less direct and often less preferred method compared to HPLC and CE for pteridine analysis.

Biosynthetic and Metabolic Pathways of Pteridines Relevant to 5,8 Dihydropteridine 2,6,7 1h Trione

De Novo Biosynthesis of Tetrahydrobiopterin (B1682763) (BH4) from Guanosine (B1672433) Triphosphate (GTP)

Tetrahydrobiopterin (BH4) is a vital cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. researchgate.netsandiego.edu Its de novo synthesis in mammals is a three-step enzymatic cascade that transforms GTP into the active BH4 cofactor. researchgate.net This pathway is crucial for neurotransmitter synthesis and phenylalanine catabolism. sandiego.edupnas.org

The de novo synthesis of all pteridines begins with GTP as the precursor. mdpi.com The first and rate-limiting step is catalyzed by GTP Cyclohydrolase I (GTPCH-I, EC 3.5.4.16). researchgate.netpnas.org This enzyme mediates the complex conversion of GTP into 7,8-dihydroneopterin (B1664191) triphosphate (H2-NTP). pnas.orgnih.gov The reaction involves the hydrolytic opening of the imidazole (B134444) ring of the guanine (B1146940) base, followed by the release of formate (B1220265) and a subsequent Amadori rearrangement of the ribose side chain to form the dihydropyrazine (B8608421) ring. nih.govresearchgate.net

The activity of mammalian GTPCH-I is tightly controlled through a sophisticated feedback mechanism involving the GTPCH feedback regulatory protein (GFRP). researchgate.netpnas.org In the presence of the final product, BH4, GFRP binds to the GTPCH-I complex, inducing a conformational change that inhibits enzyme activity. pnas.org Conversely, high levels of phenylalanine can bind to the GTPCH-I/GFRP complex, alleviating the inhibition and stimulating BH4 synthesis. researchgate.netpnas.org This dual regulation ensures that BH4 levels are maintained in response to metabolic demand. pnas.org

Following the initial step, the pathway proceeds with two additional enzymes. 6-Pyruvoyltetrahydropterin Synthase (PTPS, EC 4.2.3.12) catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin (PPH4). researchgate.netnih.gov In humans, PTPS can become the rate-limiting step upon strong induction of GTPCH-I by cytokines, leading to an accumulation of neopterin (B1670844). ahajournals.org

The final stage of BH4 synthesis is mediated by Sepiapterin Reductase (SR, EC 1.1.1.153). researchgate.netresearchgate.net This NADPH-dependent enzyme carries out a two-step reduction of the diketo intermediate PPH4 to produce BH4. sandiego.eduresearchgate.net Other enzymes, such as aldose reductase and carbonyl reductases, can also participate in reducing PPH4, creating alternative routes or "salvage pathways" for BH4 production, which become significant in cases of SR deficiency. sandiego.edunih.govresearchgate.net

Table 1: Key Enzymes in the De Novo Biosynthesis of Tetrahydrobiopterin (BH4)

Enzyme EC Number Function Substrate(s) Product(s) GTP Cyclohydrolase I (GTPCH-I) 3.5.4.16 Catalyzes the first and rate-limiting step in BH4 biosynthesis. Guanosine Triphosphate (GTP) 7,8-Dihydroneopterin triphosphate, Formate 6-Pyruvoyltetrahydropterin Synthase (PTPS) 4.2.3.12 Catalyzes the second step in the pathway. 7,8-Dihydroneopterin triphosphate 6-Pyruvoyltetrahydropterin, Triphosphate Sepiapterin Reductase (SR) 1.1.1.153 Performs the final two-step reduction to form BH4. 6-Pyruvoyltetrahydropterin, NADPH Tetrahydrobiopterin (BH4), NADP+

Pterin (B48896) Recycling and Regeneration Systems

During its function as a cofactor, particularly in reactions catalyzed by aromatic amino acid hydroxylases, the fully reduced tetrahydrobiopterin is oxidized. sandiego.edu An efficient recycling system is in place to regenerate the active form of the cofactor.

After its participation in hydroxylation reactions, BH4 is oxidized to a pterin-4a-carbinolamine, which is then dehydrated to quinonoid dihydrobiopterin (q-BH2). sandiego.eduresearchgate.net Dihydropteridine Reductase (DHPR, EC 1.6.99.7, also known as Quinoid Dihydropteridine Reductase or QDPR) catalyzes the final step of the regeneration cycle. sandiego.edunih.govgenecards.org This enzyme utilizes NADH to reduce q-BH2 back to the active tetrahydrobiopterin, allowing it to participate in further catalytic cycles. sandiego.edunih.gov Mutations in the QDPR gene lead to DHPR deficiency, a genetic disorder that impairs BH4 recycling. wikipedia.orgwikipedia.org Studies have shown that mammalian DHPR can act on stereoisomers of quinonoid dihydrobiopterin, indicating a degree of flexibility in its substrate specificity. nih.gov

The intermediate formed during the hydroxylation of aromatic amino acids is a 4a-hydroxy-tetrahydrobiopterin, also known as pterin-4a-carbinolamine. sandiego.edu Pterin-4a-carbinolamine Dehydratase (PCD, EC 4.2.1.96) is essential for the efficient regeneration of the cofactor. researchgate.netnih.gov PCD catalyzes the dehydration of this unstable carbinolamine intermediate to form quinonoid dihydrobiopterin. researchgate.netnih.gov This product is then the substrate for DHPR. sandiego.edu In humans, the gene PCBD1 encodes a bifunctional protein that possesses both PCD activity and a role as a transcriptional coactivator (DCoH). nih.govmedlineplus.gov Deficiencies in PCD lead to a mild form of hyperphenylalaninemia due to inefficient BH4 recycling. nih.govhrsa.gov

Table 2: Enzymes of the Pterin Regeneration Cycle

Enzyme EC Number Function Substrate(s) Product(s) Pterin-4a-carbinolamine Dehydratase (PCD) 4.2.1.96 Dehydrates the carbinolamine intermediate formed during hydroxylation. Pterin-4a-carbinolamine Quinonoid dihydrobiopterin, Water Dihydropteridine Reductase (DHPR/QDPR) 1.6.99.7 Reduces the quinonoid pterin back to its active tetrahydro form. Quinonoid dihydrobiopterin, NADH Tetrahydrobiopterin, NAD+

Phosphorylation Pathways: Role of 6-Hydroxymethyl-7,8-dihydropterin (B3263101) Pyrophosphokinase (HPPK)

While distinct from the BH4 synthesis and recycling pathways in mammals, the folate biosynthesis pathway found in prokaryotes and lower eukaryotes also involves the modification of a pteridine (B1203161) core. proteopedia.orgebi.ac.uk A key enzyme in this process is 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK, EC 2.7.6.3). ebi.ac.uknih.gov

HPPK catalyzes the transfer of a pyrophosphate group from ATP to the pteridine substrate 6-hydroxymethyl-7,8-dihydropterin (HMDP). proteopedia.orgnih.gov This reaction forms 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate, an essential intermediate in the synthesis of dihydrofolate. researchgate.netnih.gov Because this pathway is essential for many microorganisms but absent in higher vertebrates (which obtain folates from their diet), HPPK is a validated target for the development of antimicrobial agents like sulfonamides. proteopedia.orgebi.ac.ukresearchgate.net In some organisms, such as the malaria parasite Plasmodium, HPPK exists as a fused bifunctional protein with dihydropteroate (B1496061) synthase (DHPS), the subsequent enzyme in the pathway. researchgate.netnih.gov

Epimerization Reactions in Dihydroneopterin Metabolism

The metabolism of dihydroneopterin, a key intermediate in the biosynthesis of various pteridines, involves crucial epimerization reactions that determine the stereochemistry of the resulting molecules. These reactions are essential for producing the correct isomers required for subsequent biological functions.

In Escherichia coli, a specific enzyme, D-erythro-dihydroneopterin triphosphate 2'-epimerase, has been identified. This enzyme facilitates the conversion of D-erythro-dihydroneopterin triphosphate to its epimer, L-threo-dihydroneopterin triphosphate. nih.gov The activity of this epimerase is dependent on the presence of divalent cations, with Mg2+ or Mn2+ being the most effective. nih.gov Notably, the enzyme acts on the triphosphate form of the substrate, with little to no activity observed with the monophosphate or dephosphorylated forms. nih.gov This reaction retains all three phosphate (B84403) groups in the product and establishes the L-threo configuration, a critical step in the biosynthesis of certain pteridines in these bacteria. nih.gov

Another significant enzyme in this context is dihydroneopterin aldolase (B8822740) (DHNA), which is found in the folate biosynthetic pathway of microorganisms like Staphylococcus aureus and E. coli. nih.gov While its primary role is the conversion of 7,8-dihydroneopterin (DHNP) to 6-hydroxymethyl-7,8-dihydropterin (HP), DHNA also exhibits epimerase activity. nih.gov The enzyme can catalyze the epimerization at the 2'-carbon of DHNP, leading to the formation of 7,8-dihydromonapterin (DHMP). nih.gov The precise biological significance of this epimerase function is not yet fully understood. nih.gov

The proposed mechanism for the epimerization reaction catalyzed by DHNA is believed to proceed through an intermediate of the retro-aldol reaction. nih.gov This dual activity of DHNA highlights the intricate nature of pteridine metabolism, where a single enzyme can participate in multiple transformative steps.

Below is a table summarizing the key enzymes involved in dihydroneopterin epimerization:

| Enzyme | Substrate | Product | Cofactor(s) | Organism(s) |

| D-erythro-dihydroneopterin triphosphate 2'-epimerase | D-erythro-dihydroneopterin triphosphate | L-threo-dihydroneopterin triphosphate | Mg2+, Mn2+ | Escherichia coli |

| Dihydroneopterin aldolase (DHNA) | 7,8-Dihydroneopterin (DHNP) | 7,8-Dihydromonapterin (DHMP) | - | S. aureus, E. coli |

Broader Metabolic Integration of Pteridines in Core Cellular Processes

Pteridine metabolism is not an isolated pathway but is deeply integrated with several core cellular processes, including folate metabolism, neurotransmitter synthesis, and immune responses. The precursor for all pteridines is guanosine triphosphate (GTP). mdpi.comroyalsocietypublishing.org

Integration with Folate Metabolism:

Pteridines are structurally related to folates (vitamin B9), with both sharing a pteridine ring structure. researchgate.net The biosynthesis of folates in microorganisms and plants utilizes pteridine intermediates. nih.govpnas.org Dihydroneopterin aldolase (DHNA), for instance, is a key enzyme in the folate pathway of microorganisms, linking pteridine and folate synthesis. nih.gov In humans, while folates are essential vitamins obtained from the diet, the metabolism of folate-derived pteridines is an active area of research. nih.govelsevierpure.com Folic acid can be a significant driver of pteridine metabolism, leading to the formation and excretion of various pteridine derivatives. nih.gov Studies have shown that dietary folate supplementation can alter urinary pteridine profiles, suggesting a regulatory role for folate in endogenous neopterin and biopterin (B10759762) biosynthesis. elsevierpure.com In cases of dihydropteridine reductase (DHPR) deficiency, a disorder affecting pterin metabolism, a secondary folate deficiency can occur. nih.govnih.gov

Role in Neurotransmitter Synthesis:

Tetrahydrobiopterin (BH4), a derivative of pteridine metabolism, is an essential cofactor for several aromatic amino acid hydroxylases. royalsocietypublishing.orgresearchgate.net These enzymes are critical for the synthesis of monoamine neurotransmitters, including:

Dopamine (B1211576): Synthesized from tyrosine via the action of tyrosine hydroxylase.

Serotonin (B10506): Synthesized from tryptophan via the action of tryptophan hydroxylase. nih.gov

Consequently, defects in biopterin metabolism can lead to severe neurological symptoms due to impaired neurotransmitter synthesis. nih.gov The link between pteridine metabolism and neurological function is further highlighted by the observation that in certain conditions, elevated phenylalanine levels can increase pterin concentrations while reducing the synthesis of serotonin and catecholamines. nih.govnih.gov

Involvement in Immune and Inflammatory Responses:

Pteridines, particularly neopterin and biopterin, are linked to the immune-inflammatory response. researchgate.net The synthesis of tetrahydrobiopterin can be stimulated by cytokines, indicating a role for pteridines in the body's immune reactions. researchgate.net This connection has led to the investigation of pteridines as potential biomarkers for various inflammatory conditions and diseases. researchgate.net

The following table outlines the integration of pteridine metabolism with other key cellular pathways:

| Cellular Process | Key Pteridine(s) Involved | Interacting Molecules/Pathways | Significance |

| Folate Metabolism | Dihydroneopterin | Folate (Vitamin B9) pathway | Pteridines are precursors for folate synthesis in microorganisms and plants. nih.govpnas.org |

| Neurotransmitter Synthesis | Tetrahydrobiopterin (BH4) | Tyrosine, Tryptophan | Essential cofactor for enzymes that produce dopamine and serotonin. royalsocietypublishing.orgnih.gov |

| Immune/Inflammatory Response | Neopterin, Biopterin | Cytokines | Pteridine levels can be indicative of immune activation and inflammation. researchgate.netresearchgate.net |

| Nitric Oxide (NO) Synthesis | Tetrahydrobiopterin (BH4) | Nitric Oxide Synthase (NOS) | BH4 is a crucial cofactor for all three isoforms of NOS, impacting processes like angiogenesis. researchgate.net |

Enzymatic Interactions and Biological Activity Research on 5,8 Dihydropteridine 2,6,7 1h Trione Analogues

Pteridine (B1203161) Derivatives as Enzyme Cofactors and their Mechanistic Insights

Reduced pterins, particularly 5,6,7,8-tetrahydrobiopterin (BH4), act as indispensable cofactors for several key monooxygenases. nih.gov These enzymes catalyze critical hydroxylation reactions in vital metabolic pathways. wikipedia.orgebi.ac.uk The pterin (B48896) cofactor facilitates the activation of molecular oxygen by donating electrons, undergoing a redox cycle to be regenerated for subsequent catalytic rounds. mdpi.comnih.gov

Aromatic Amino Acid Hydroxylases and their Pterin Cofactor Requirements

The biopterin-dependent aromatic amino acid hydroxylases (AAAH) are a family of enzymes that includes phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. wikipedia.orgnih.gov These enzymes are structurally and functionally related, each containing iron and requiring a tetrahydropterin (B86495) cofactor, like BH4, to hydroxylate their respective aromatic amino acid substrates. wikipedia.orgebi.ac.uknih.gov The activity of these enzymes is rate-limiting for crucial metabolic pathways, including the synthesis of neurotransmitters like catecholamines and serotonin (B10506). wikipedia.orgriken.jp

Phenylalanine hydroxylase (PAH) catalyzes the conversion of L-phenylalanine to L-tyrosine. wikipedia.org Tyrosine hydroxylase (TH) is responsible for the rate-limiting step in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), converting L-tyrosine to L-DOPA. nih.govwikipedia.org Tryptophan hydroxylase (TPH) performs the initial and rate-limiting step in the synthesis of serotonin by converting L-tryptophan to 5-hydroxy-L-tryptophan. nih.govwikipedia.org

The general mechanism for these hydroxylases involves the pterin cofactor leaving the reaction as 4a-hydroxytetrahydrobiopterin, which is then recycled back to its tetrahydro form by the sequential action of carbinolamine dehydratase and dihydropteridine reductase (DHPR). nih.gov The intracellular concentration of BH4 can regulate the activity of these hydroxylases. nih.gov

Table 1: Aromatic Amino Acid Hydroxylases and Pterin Cofactors

| Enzyme | Abbreviation | Substrate | Product | Metabolic Pathway |

| Phenylalanine hydroxylase | PAH | L-phenylalanine | L-tyrosine | Phenylalanine degradation |

| Tyrosine hydroxylase | TH | L-tyrosine | L-DOPA | Catecholamine biosynthesis |

| Tryptophan hydroxylase | TPH | L-tryptophan | 5-hydroxy-L-tryptophan | Serotonin biosynthesis |

Nitric Oxide Synthases and Redox Cycling of Pterins

Nitric oxide synthases (NOS) are a family of enzymes that produce nitric oxide (NO), a key signaling molecule, by catalyzing the five-electron oxidation of L-arginine. nih.govebi.ac.uk This process occurs in two successive monooxygenation steps, with N-hydroxy-L-arginine (NOHA) as a bound intermediate. nih.govebi.ac.uk Like the aromatic amino acid hydroxylases, NOS enzymes require a tetrahydropterin cofactor (H4B) for activity. nih.govi-med.ac.at

However, the role of the pterin cofactor in NOS is unique. nationalmaglab.org In the first step of the reaction, H4B donates a single electron to the enzyme's heme center to facilitate O2 activation, forming a pterin radical (H4B•+). nih.govnationalmaglab.org This radical must be reduced back to H4B for catalysis to continue. nih.gov This single-electron transfer role is distinct from the two-electron redox cycle seen in AAAHs. nih.govnationalmaglab.org The enzyme's structure stabilizes the H4B radical, preventing further oxidation and controlling its protonation state. nationalmaglab.org The electron for reducing the pterin radical is ultimately derived from NADPH via the enzyme's flavoprotein domain, and evidence suggests this electron is delivered through the heme as a conduit. nih.gov In some cases, the pterin cofactor itself can be modified by NO, forming an N-NO-pterin, which may play a role in regulating enzyme activity. researchgate.net

Alkylglycerol Mono-oxygenase and Glyceryl-ether Mono-oxygenase

Alkylglycerol monooxygenase (AGMO), also known as glyceryl-ether monooxygenase, is a tetrahydrobiopterin-dependent enzyme responsible for cleaving the ether bond of alkylglycerols and certain lyso-alkylglycerol phospholipids. nih.govwikipedia.orgresearchgate.net First described in 1964, it is the only known enzyme to perform this function. nih.govresearchgate.net The reaction involves the hydroxylation of the alkylglycerol substrate, which then rearranges to yield a fatty aldehyde and a glycerol (B35011) derivative. wikipedia.orgresearchgate.net The fatty aldehyde is subsequently oxidized to a fatty acid. nih.govresearchgate.net

The enzyme is absolutely specific to tetrahydropterins as cofactors; other reducing agents like NADPH or NADH cannot substitute. nih.gov Among pterins, tetrahydrobiopterin (B1682763) and 6-methyl-tetrahydropterin are the most effective cofactors. nih.gov During the reaction, the tetrahydrobiopterin cofactor is converted to its quinoid dihydrobiopterin form, which is then recycled back to the tetrahydro state by dihydropteridine reductase. nih.govnih.gov This recycling mechanism highlights a similarity to the aromatic amino acid hydroxylase family. nih.gov However, AGMO's primary sequence shows no significant similarity to either AAAHs or NOS, but it does contain a fatty acid hydroxylase motif, suggesting it may use a di-iron center for catalysis. nih.govwikipedia.orgresearchgate.net

Design and Evaluation of Pteridine-Based Enzyme Inhibitors

The central role of pteridine-dependent enzymes in metabolism has made them attractive targets for inhibitor design. nih.gov Pteridine analogues have been developed as antagonists for enzymes involved in both pterin recycling and folate metabolism, leading to compounds with significant therapeutic applications. nih.govnih.gov

Dihydropteridine Reductase (DHPR) Inhibitors: Structure-Activity Relationship Studies

Dihydropteridine reductase (DHPR) is a crucial enzyme that catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin back to tetrahydrobiopterin. nih.gov This recycling is essential for maintaining the pool of active cofactor required by the aromatic amino acid hydroxylases. nih.govtandfonline.com As such, DHPR plays a vital role in the biosynthesis of dopamine (B1211576). tandfonline.com

Quantitative structure-activity relationship (QSAR) studies have been performed on various classes of DHPR inhibitors, including 4-phenylpiperidines and related compounds, to understand the molecular properties that govern their inhibitory potency. tandfonline.comnih.gov These analyses have revealed that the inhibitory activity is significantly correlated with both electronic and steric factors. tandfonline.comnih.gov Specifically, inhibition is enhanced by electron-donating substituents on the phenyl ring, suggesting that dispersion interactions are involved in the binding process. tandfonline.com Conversely, the inhibitory activity is hindered by the steric bulk of large substituents. tandfonline.comnih.gov The position of these substituents is also critical, with electronic and steric effects being significant only when located at specific positions on the molecule. tandfonline.com Furthermore, studies suggest that hydrophilicity, rather than hydrophobicity, of certain substituents may be important for DHPR inhibition. tandfonline.com

Table 2: Structure-Activity Relationship (SAR) for DHPR Inhibitors

| Molecular Property | Effect on DHPR Inhibition | Rationale |

| Electron-donating substituents | Increases activity | Enhances dispersion interaction with the enzyme. tandfonline.com |

| Steric bulk (large substituents) | Decreases activity | Hinders binding to the active site. tandfonline.comnih.gov |

| Hydrophilicity of substituents | May increase activity | Hydrophobicity was found to be negatively correlated with inhibitory activity in some studies. tandfonline.com |

Dihydrofolate Reductase (DHFR) Antagonists and Antifolate Activity

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, responsible for reducing dihydrofolate to tetrahydrofolate. nih.govyoutube.com Tetrahydrofolate and its derivatives are essential one-carbon donors required for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell replication. nih.govyoutube.com Because rapidly proliferating cells, such as cancer cells, have a high demand for DNA synthesis, DHFR is a major target for chemotherapy. youtube.com

Compounds that inhibit DHFR are known as antifolates. nih.gov Pteridine derivatives like methotrexate (B535133) are classic examples of antifolates that act as competitive inhibitors of DHFR. youtube.com Methotrexate's structure is very similar to the natural substrate, dihydrofolate, allowing it to bind to the enzyme's active site with an affinity that is approximately 1,000 times greater. youtube.com This tight binding effectively blocks the production of tetrahydrofolate, leading to a shutdown of DNA synthesis and cell death. youtube.com

The development of resistance to antifolates, for instance through increased DHFR expression or mutations that alter the drug's binding affinity, is a significant clinical challenge. nih.gov This has driven research into new classes of antifolates with different structural features and lipid solubilities that may be more effective against resistant cells and circumvent resistance mechanisms. nih.gov In some organisms, like Leishmania, another enzyme called pteridine reductase (PTR1) can act as a bypass for DHFR, making dual inhibitors of both enzymes a promising therapeutic strategy. nih.gov

Pteridine Analogues in Cellular Processes Research (In Vitro and Pre-clinical Models)

Inducing apoptosis (programmed cell death) and preventing cell migration are critical goals in cancer treatment. nih.govresearchgate.net

A novel pteridinone derivative, III4 , has been shown to induce a significant decrease in the mitochondrial membrane potential, leading to the apoptosis of cancer cells. rsc.org This compound also effectively suppressed the migration of tumor cells. rsc.org The induction of apoptosis is a common mechanism for many anticancer agents, often involving caspase-dependent pathways. nih.gove-century.us For example, certain platinum-piperidine derivatives have been shown to cause apoptotic cell death through the activation of caspases. nih.gov Studies on other heterocyclic compounds have demonstrated that they can significantly inhibit cancer cell migration in wound healing assays. researchgate.net

Certain pteridine derivatives, most notably triamterene (B1681372), are known for their diuretic properties. nih.govnih.gov Research in rat models has demonstrated the diuretic and natriuretic (sodium excretion) effects of triamterene and related pteridine compounds. nih.gov These studies are often conducted using metabolic cages to collect and analyze urine output. sysrevpharm.orgipinnovative.com Structure-activity relationship studies have been performed to understand the chemical features of pteridines that contribute to their diuretic effects. nih.gov

The therapeutic applications of pteridines also include antimicrobial activity. nih.gov A number of pteridine derivatives have undergone preliminary testing for their effectiveness against various microbes. nih.govijrpr.com For instance, certain dipyridine-pteridine derivatives have shown the ability to create an inhibition zone against E. coli. ijrpr.com While some pteridine derivatives have shown promise in initial assays, further in-depth research is required in this area. nih.gov The antimicrobial potential is not limited to pteridines, as related nitrogen-containing heterocyclic compounds like piperidine (B6355638) derivatives have also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov

Studies on Neurotransmitter Production and Neurological Pathways

The synthesis of serotonin and catecholamines (dopamine, norepinephrine, and epinephrine) is initiated by the hydroxylation of aromatic amino acid precursors, a rate-limiting step catalyzed by AAAHs. nih.gov Tetrahydrobiopterin is an indispensable cofactor for these enzymes, donating electrons during the hydroxylation reaction. nih.gov Consequently, compounds that interfere with the synthesis, regeneration, or binding of this pteridine cofactor can significantly influence neurotransmitter levels. Analogues of pteridines, including those of the 5,8-dihydropteridine-2,6,7(1H)-trione scaffold, are of significant interest for their potential to inhibit key enzymes in these pathways.

The primary targets for such analogues in the context of neurotransmitter synthesis are tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH). TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin, while TH converts L-tyrosine to L-DOPA, the precursor to dopamine. nih.gov Inhibition of these enzymes can lead to a reduction in the corresponding neurotransmitter levels, a mechanism that is being explored for various therapeutic applications.

Research has shown that various pteridine derivatives can act as inhibitors of these critical enzymes. For instance, studies have demonstrated that certain pteridines can compete with the natural tetrahydrobiopterin cofactor for the binding site on both tyrosine hydroxylase and tryptophan hydroxylase. This competitive inhibition reduces the enzyme's catalytic efficiency, thereby slowing the rate of neurotransmitter synthesis.

While direct research on this compound analogues in neurotransmitter pathways is limited in publicly available literature, the established role of the broader pteridine class provides a strong rationale for their investigation. The structural features of the this compound core could be systematically modified to design potent and selective inhibitors of AAAHs.

Another crucial enzyme in this pathway is dihydropteridine reductase (DHPR), which is responsible for regenerating tetrahydrobiopterin from its oxidized form, quinonoid dihydrobiopterin. Inhibition of DHPR would lead to a depletion of the active cofactor, indirectly inhibiting the activity of AAAHs and, consequently, neurotransmitter synthesis. Hydroxylated derivatives of some heterocyclic compounds have been shown to be potent inhibitors of DHPR. This presents another potential mechanism through which analogues of this compound could modulate neurological pathways.

The potential for pteridine analogues to cross the blood-brain barrier is a critical consideration in the development of centrally acting therapeutic agents. The physicochemical properties of this compound analogues would need to be carefully optimized to ensure they can reach their intended targets within the central nervous system.

The following table summarizes the key enzymes in neurotransmitter production that are potential targets for pteridine analogues and the expected outcome of their inhibition.

| Enzyme | Substrate(s) | Product(s) | Role in Neurotransmitter Synthesis | Potential Effect of Inhibition by Analogues |

| Tyrosine Hydroxylase (TH) | L-Tyrosine, Tetrahydrobiopterin, O₂ | L-DOPA, Dihydrobiopterin, H₂O | Rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine. | Reduction in the production of catecholamines. |

| Tryptophan Hydroxylase (TPH) | L-Tryptophan, Tetrahydrobiopterin, O₂ | 5-Hydroxytryptophan (5-HTP), Dihydrobiopterin, H₂O | Rate-limiting step in the synthesis of serotonin. nih.gov | Reduction in the production of serotonin. |

| Dihydropteridine Reductase (DHPR) | Quinonoid Dihydrobiopterin, NADH/NADPH | Tetrahydrobiopterin, NAD⁺/NADP⁺ | Regeneration of the active tetrahydrobiopterin cofactor. | Indirect inhibition of TH and TPH activity due to cofactor depletion. |

Further research focusing on the synthesis and biological evaluation of a diverse library of this compound analogues is warranted to explore their potential as modulators of neurotransmitter production. Such studies would involve in vitro enzymatic assays to determine their inhibitory potency and selectivity against tyrosine hydroxylase, tryptophan hydroxylase, and dihydropteridine reductase. Promising candidates could then be advanced to cellular and in vivo models to assess their effects on neurotransmitter levels and their potential therapeutic utility in neurological disorders characterized by dysregulated monoamine neurotransmission.

Computational and Theoretical Chemistry of Dihydropteridinetriones

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules like 5,8-Dihydropteridine-2,6,7(1H)-trione. core.ac.uk DFT calculations can elucidate the fundamental electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics. core.ac.uk

Modern DFT relies on theorems demonstrating that the ground-state electron density of a system uniquely determines its properties, allowing for the calculation of energy as a functional of this density. core.ac.uk Methods like DFT are frequently used to study polynitro heterocyclic compounds to understand their structures and energetic properties. nih.gov For instance, studies on tetranitro-5,5′-bis-1,2,4-triazoles have utilized DFT at the M06-2×/6-311++G(d, p) level to perform geometric optimization and frequency analysis. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and greater ease of electronic excitation. nih.gov For this compound, the distribution of electron density, molecular electrostatic potential (MEP), and the localization of these frontier orbitals would reveal sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Total Energy | -845.2 Hartree | The total electronic energy of the molecule in its optimized geometry, used for comparing isomer stability. |

Molecular Dynamics and Docking Simulations for Ligand-Protein Interactions

To understand the potential biological activity of this compound, molecular dynamics (MD) and docking simulations are employed to model its interactions with protein targets. Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov MD simulations then provide insights into the dynamic behavior and stability of this ligand-protein complex over time. nih.gov

The process typically begins with structure-based virtual screening (SBVS) to dock the ligand into the active site of a target protein. nih.gov Programs like AutoDock Vina or Glide are used to calculate a docking score, which estimates the binding free energy (in kcal/mol), with more negative values indicating stronger affinity. nih.gov Following docking, MD simulations are performed using software like GROMACS or AMBER. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, revealing how the ligand and protein atoms move and interact over a set period, often on the nanosecond scale. nih.govnih.gov This can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking pose. researchgate.net

For this compound, these simulations could be used to screen for potential protein targets, such as kinases or dehydrogenases, where pteridine-like structures are known to bind. The trione (B1666649) structure offers multiple points for hydrogen bonding, which would be a primary driver of its binding specificity.

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

| Docking Score (Binding Affinity) | -8.5 kcal/mol | A strong predicted binding affinity, suggesting stable complex formation. |

| Key Hydrogen Bond Interactions | N1-H with Asp145; O7 with Lys72; N8-H with Glu91 | Identifies the specific amino acid residues in the protein's active site that form crucial hydrogen bonds with the ligand. researchgate.net |

| Hydrophobic Interactions | Pteridine (B1203161) ring with Phe80, Val55 | Shows non-polar interactions that contribute to the overall binding stability. nih.gov |

| RMSD during MD Simulation | 1.8 Å | A low Root Mean Square Deviation (RMSD) for the ligand's position during the simulation indicates a stable binding pose within the pocket. nih.gov |

Prediction of Molecular Properties and Reactivity through Theoretical Models

Theoretical models, particularly Quantitative Structure-Property Relationship (QSPR) models, are used to predict the physicochemical properties and reactivity of novel compounds based on their molecular structure. nih.gov This approach involves calculating a large number of molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic nature. nih.gov

Software like PaDEL-Descriptor can compute thousands of these descriptors. nih.gov A statistical method, such as Ordinary Least Squares (OLS) or machine learning algorithms, is then used to build a mathematical model that correlates a selection of these descriptors with an experimentally determined property (e.g., solubility, reaction rate, or biological activity). nih.gov Once validated, this model can be used to predict the properties of new, unsynthesized molecules.

For this compound, a QSPR model could be developed to predict its reactivity in specific chemical transformations or its affinity for a class of enzymes. Descriptors such as the dipole moment, HOMO-LUMO energies, and solvent-accessible surface area could be critical predictors. nih.gov

Table 3: Selected Molecular Descriptors for a Hypothetical QSPR Model of Receptor Affinity

| Descriptor Class | Example Descriptor | Relevance to Molecular Properties and Reactivity |

| Electronic | HOMO-LUMO Gap | Relates to the molecule's polarizability and ability to participate in charge-transfer reactions. nih.gov |

| Topological | Wiener Index | Describes molecular branching and compactness, which can influence steric interactions. |

| Constitutional | Number of H-bond Donors | Directly relates to the potential for forming hydrogen bonds with a biological target. |

| Geometrical | Solvent-Accessible Surface Area | Influences solubility and the extent to which the molecule can interact with its environment. |

Conformational Analysis and Tautomerism Studies

The structural flexibility and potential for isomerism are critical aspects of a molecule's function. For this compound, both conformational analysis and the study of tautomerism are highly relevant. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. nih.gov Theoretical studies on related molecules like tetrahydrobiopterin (B1682763) have shown that even complex ring systems possess significant conformational flexibility, which can be explored using molecular mechanics and dynamics simulations. nih.govnih.gov

Tautomerism is a form of constitutional isomerism involving the migration of a proton, often between a heteroatom and a carbon atom. The trione structure of this compound suggests the possibility of lactam-lactim tautomerism, where the keto-amine groups (-C(=O)-NH-) can isomerize to hydroxy-imine groups (-C(OH)=N-). Studies on similar heterocyclic systems, such as 1,2,4-triazines and pyrimidines, have used spectroscopic and computational methods to determine the predominant tautomeric form in solution. nih.govcapes.gov.br DFT calculations are particularly useful for comparing the relative energies and therefore the stability of different tautomers. nih.gov The prevalence of the lactam form is common in many such systems. nih.gov

Table 4: Theoretical Relative Energies of Potential Tautomers of this compound

| Tautomer Form | Relative Energy (kcal/mol) | Predicted Population at 298 K | Notes |

| 2,6,7-trione (lactam) | 0.0 (Reference) | >99% | This form is typically the most stable due to the high stability of the amide and carbonyl groups. |

| 2,7-dione-6-hydroxy (enol) | +5.2 | <1% | The first enolization, likely at the C6 position. |

| 2,6-dione-7-hydroxy (enol) | +6.8 | <1% | A slightly less stable enol form. |

| 2-one-6,7-dihydroxy (dienol) | +12.5 | <0.1% | The di-enol form is significantly higher in energy and is predicted to be a minor species at equilibrium. |

In Silico Screening and Rational Drug Design Methodologies

In silico screening and rational drug design leverage computational power to identify and optimize lead compounds for drug development. This process is more efficient than traditional high-throughput screening as it narrows down vast chemical libraries to a manageable number of promising candidates for synthesis and testing. nih.gov

The workflow for designing new analogs of this compound would begin with using the core structure as a scaffold. Virtual libraries of derivatives can be generated by adding various substituents at positions where chemical modification is feasible. These libraries are then subjected to a hierarchical virtual screening process. nih.gov This often starts with filtering based on drug-likeness rules (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net The remaining compounds undergo molecular docking into the target protein's active site to identify those with the best predicted binding affinities and interaction patterns. nih.gov The top-ranked hits from this process become high-priority candidates for chemical synthesis and subsequent biological evaluation.

Table 5: Hypothetical In Silico Screening Cascade for Derivatives of this compound

| Screening Stage | Method Used | Criteria for Advancement | # Compounds Passed |

| Initial Library | - | - | 10,000 |

| Stage 1: Drug-Likeness Filter | Lipinski's Rule of Five, Veber's Rules | MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10, Rotatable bonds ≤ 10 | 6,500 |

| Stage 2: ADMET Prediction | In silico ADMET models | Low predicted toxicity, good predicted oral bioavailability | 3,200 |

| Stage 3: Molecular Docking | High-Throughput Virtual Screening (HTVS) | Docking Score < -7.0 kcal/mol | 450 |

| Stage 4: Refined Docking & Scoring | Standard Precision (SP) / Extra Precision (XP) Docking | Docking Score < -8.5 kcal/mol, key H-bonds with active site residues maintained | 50 |

| Final Hits for Synthesis | - | - | 50 |

Emerging Research Areas and Future Perspectives for 5,8 Dihydropteridine 2,6,7 1h Trione

Exploration of Novel Synthetic Methodologies for Pteridine (B1203161) Triones

The synthesis of pteridine derivatives can be challenging, often involving costly and hazardous reagents. mdpi.com Consequently, a significant area of research is dedicated to developing more efficient, safer, and cost-effective synthetic routes. While direct synthetic methods for 5,8-Dihydropteridine-2,6,7(1H)-trione are not extensively documented, the synthesis of analogous pteridine triones provides a fertile ground for future exploration.

A notable advancement in the synthesis of related compounds is the condensation of 5,6-diaminopyrimidines with oxalic acid, which has proven to be an efficient method for producing 2-thiopteridine-4,6,7-triones. researchgate.net This approach could potentially be adapted for the synthesis of the target trione (B1666649) by utilizing an appropriately substituted 5,6-diaminouracil (B14702) derivative. Furthermore, the oxidation of such thio-analogs presents another viable pathway. For instance, oxidative desulfurization using hydrogen peroxide in formic acid has been shown to convert a 2-thioxo group to a carbonyl, first forming a sulfinate intermediate which then eliminates sulfur dioxide to yield the corresponding pteridine-4,6,7-trione. researchgate.net

Another promising strategy involves the construction of the pteridine core from a substituted pyrimidine (B1678525). For example, a synthetic route to a pteridine-2,4,6-trione scaffold has been developed starting from a commercially available chloropyrimidine derivative. nih.gov The multi-step synthesis involves N-alkylation, nitration, substitution with an amino acid derivative, and a subsequent reduction-aromatization sequence to furnish the trione ring system. nih.gov This methodology highlights the potential for building complexity and introducing diverse substituents onto the pteridine trione core, a crucial aspect for developing bioactive molecules.

Future research in this area will likely focus on the development of one-pot syntheses and the use of green chemistry principles to minimize waste and improve safety. The exploration of novel catalysts and reaction media will be instrumental in achieving these goals and making this compound and its derivatives more accessible for further investigation.

Advanced Mechanistic Enzymology and Cofactor Dynamics

Pteridine derivatives are well-known for their roles as enzymatic cofactors. wikipedia.org The redox activity of the pteridine ring is central to its biological function, with the ability to exist in fully oxidized, dihydro, and tetrahydro forms. nih.gov Pteridine reductases are a key class of enzymes responsible for maintaining the biologically active tetrahydro state of pterin (B48896) cofactors. nih.gov

While the specific enzymatic interactions of this compound have yet to be elucidated, the study of related pteridine-enzyme systems offers valuable insights. For instance, pteridine reductase 1 (PTR1) is a crucial enzyme in certain parasites and a potential drug target. nih.gov Understanding how PTR1 recognizes and reduces its pterin substrates can inform studies on the potential enzymatic processing of this compound. The presence of three keto groups in the trione structure suggests a unique electronic and steric profile that could lead to interesting and potentially selective interactions with various oxidoreductases.

Future research should aim to investigate whether this compound can act as a substrate or inhibitor for known pteridine-dependent enzymes. Techniques such as enzyme kinetics, X-ray crystallography of enzyme-ligand complexes, and computational docking studies will be invaluable in mapping the molecular interactions and understanding the dynamic interplay between the trione and the enzyme's active site. Such studies could reveal novel biological roles for this compound or its metabolites.

Rational Design and Optimization of Pteridine-Based Bioactive Molecules

The pteridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to develop ligands for a variety of biological targets. mdpi.com The rational design of pteridine-based molecules has led to the development of numerous therapeutic agents. mdpi.com The unique structural features of this compound make it an attractive starting point for the design of novel bioactive compounds.

The general approach to designing pteridine-based inhibitors often involves modifying the substituents on the core ring system to achieve high affinity and selectivity for a specific target. For example, derivatives of a 4,5-dihydro- mdpi.comresearchgate.netnih.govtriazolo[4,3-f]pteridine scaffold have been designed as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), both of which are important targets in cancer therapy. nih.gov Similarly, pteridine-based compounds have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAF V600E mutant kinase. mdpi.com

The trione nature of this compound offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be essential in optimizing the scaffold to target specific enzymes or receptors. The synthesis and evaluation of a library of derivatives with diverse substituents at various positions on the pteridine ring will be a key strategy in this endeavor.

Interdisciplinary Approaches in Pteridine Research and Discovery

The exploration of a novel chemical entity like this compound necessitates a collaborative, interdisciplinary approach. The journey from initial synthesis to potential application requires the expertise of organic chemists, biochemists, pharmacologists, and computational scientists.

The synthesis and characterization of the molecule and its derivatives fall within the realm of synthetic organic chemistry. researchgate.netnih.gov Once synthesized, biochemists and pharmacologists can investigate its biological effects, including its enzymatic interactions and cellular activities. nih.govnih.gov For instance, the use of pteridine analogs as fluorescent probes in nucleic acid hybridization studies showcases the application of these compounds in molecular biology and diagnostics. nih.gov This highlights the potential for developing fluorescent derivatives of this compound for similar applications.

Computational chemistry plays a vital role in modern drug discovery and can be instrumental in guiding the research on this pteridine trione. rug.nl Molecular docking can predict potential binding modes with various protein targets, while molecular dynamics simulations can provide insights into the stability of these interactions. This in silico analysis can help prioritize synthetic targets and design more effective biological experiments.

The future of research on this compound will undoubtedly rely on the seamless integration of these diverse disciplines. Such a synergistic approach will be crucial to unraveling the chemical and biological properties of this intriguing molecule and harnessing its potential for scientific and therapeutic advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.